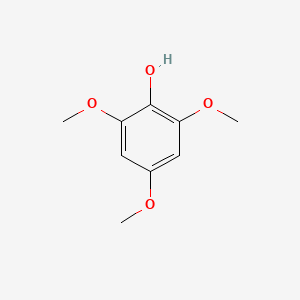

2,4,6-Trimethoxyphenol

Description

Properties

IUPAC Name |

2,4,6-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJYYLNJWGKZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174469 | |

| Record name | 2,4,6-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20491-92-3 | |

| Record name | 2,4,6-Trimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20491-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020491923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJL0GD54W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of 2,4,6-Trimethoxyphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenol is a phenolic compound that has been identified in a select number of plant species. As a methoxylated derivative of phenol, it belongs to a class of compounds known for their diverse biological activities, which has spurred interest in its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence in various species, methodologies for its extraction and quantification, and a plausible biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.

Natural Occurrence of this compound

This compound has been reported in the latex of Croton lechleri (Euphorbiaceae), a tree commonly known as Dragon's Blood, which is native to the Amazon rainforest.[1] The resin of this plant is traditionally used for its wound-healing properties. Additionally, this compound has been identified in Eucalyptus globulus (Myrtaceae), a species of eucalyptus widely cultivated for its essential oil. While the presence of this compound has been confirmed in these species, quantitative data on its concentration remains limited in publicly available literature. Phytochemical studies of Ceiba pentandra (Malvaceae), commonly known as the Kapok tree, have revealed the presence of various phenolic compounds, and while not explicitly quantifying this compound, the presence of other methoxylated phenolics suggests it may also be a constituent.[2][3][4][5][6]

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Croton lechleri | Euphorbiaceae | Latex/Resin | [1] |

| Eucalyptus globulus | Myrtaceae | Leaves | - |

| Ceiba pentandra | Malvaceae | Stem Bark | [2][3][4][5][6] |

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant matrices can be achieved using standard methods for the isolation of phenolic compounds. The choice of solvent and extraction technique should be optimized based on the specific plant material.

1. Maceration:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture with water) in a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2. Soxhlet Extraction:

-

Sample Preparation: Place the finely powdered and dried plant material in a cellulose (B213188) thimble.

-

Extraction: Perform continuous extraction in a Soxhlet apparatus using an appropriate solvent (e.g., methanol or ethanol) for 6-8 hours.[7]

-

Concentration: Concentrate the resulting extract using a rotary evaporator to yield the crude extract.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation and Derivatization:

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

-

For enhanced volatility and improved chromatographic peak shape, derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the sample with the silylating agent at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

-

3. Internal Standard and Calibration:

-

Use a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in sample preparation and injection.

-

Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

4. Quantification:

-

Analyze the prepared sample extracts under the same GC-MS conditions.

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other polymethoxylated phenols in plants, a plausible pathway can be proposed. The biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Rosa chinensis provides a valuable model. This process involves the sequential methylation of a phloroglucinol (B13840) precursor, catalyzed by O-methyltransferases (OMTs).[2][3] Plant OMTs are a diverse family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[8][9][10]

A hypothetical pathway for the biosynthesis of this compound could start from a simple phenolic precursor, such as phloroglucinol or a related compound, which undergoes a series of methylation steps at the 2, 4, and 6 positions, each catalyzed by a specific O-methyltransferase.

Signaling Pathways

Specific signaling pathways directly involving this compound have not yet been identified in the scientific literature. However, phenolic compounds in general are known to play crucial roles in plant defense signaling against both biotic and abiotic stresses.[11][12][13][14][15] They can act as signaling molecules themselves or as precursors to other signaling compounds. The accumulation of phenolic compounds is often a response to pathogen attack or environmental stressors, and they can contribute to the plant's defense by acting as antioxidants, antimicrobial agents, or by reinforcing cell walls.

The general plant defense signaling network is complex and involves crosstalk between various hormone pathways, including those of salicylic (B10762653) acid, jasmonic acid, and ethylene.[16][17][18][19] It is plausible that methoxyphenols like this compound could modulate these pathways or act downstream as part of the plant's chemical defense arsenal.

Conclusion

This compound is a naturally occurring phenolic compound found in a limited number of plant species, with Croton lechleri and Eucalyptus globulus being notable examples. While its presence is confirmed, further research is required to determine its concentration in these plants and to explore its full distribution in the plant kingdom. The methodologies outlined in this guide provide a framework for the extraction and quantification of this compound, which will be essential for future studies. Elucidation of its specific biosynthetic pathway and its potential role in plant signaling networks will open new avenues for research in plant biochemistry and metabolic engineering. For drug development professionals, a deeper understanding of the natural sources and properties of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. junikhyatjournal.in [junikhyatjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. Assessment of antimicrobial and phytochemical properties of crude leaf and bark extracts of Ceiba pentandra on selected clinical isolates found in Nigerian teaching hospital - MedCrave online [medcraveonline.com]

- 7. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]

- 8. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lsmu.lt [lsmu.lt]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenol is a phenolic compound characterized by a benzene (B151609) ring substituted with one hydroxyl group and three methoxy (B1213986) groups at positions 2, 4, and 6. This substitution pattern imparts specific physicochemical properties that are of significant interest in various scientific domains, including medicinal chemistry and materials science. As a substituted phenol, it is anticipated to exhibit antioxidant properties, a characteristic feature of this class of compounds. The electron-donating nature of the methoxy groups can influence the reactivity of the phenolic hydroxyl group, potentially enhancing its radical scavenging capabilities. A thorough understanding of its physicochemical parameters is crucial for predicting its behavior in biological systems, designing experimental protocols, and developing potential applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a detailed summary of quantitative data, standardized experimental protocols for the determination of these properties, and visualizations of relevant biological signaling pathways that may be modulated by phenolic compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for its characterization, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical aspects in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [1][2][3] |

| Molecular Weight | 184.19 g/mol | [1][2][3] |

| Melting Point | 60-64 °C | [2] |

| Boiling Point (Predicted) | 294.5 ± 40.0 °C | |

| Water Solubility (Predicted) | 5.35 g/L | |

| pKa (Predicted) | 8.35 ± 0.29 | |

| logP (Predicted) | 1.30 | |

| CAS Number | 20491-92-3 | [1][2][3] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound are outlined below. These protocols are based on established and widely accepted methods in organic and physical chemistry.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or have a relatively low boiling point, this method is suitable.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Water Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., in g/L or mg/mL).

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

UV-Vis Spectra Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The phenolate (B1203915) form of the compound will have a different absorption maximum compared to the neutral phenolic form.

-

Data Analysis: The absorbance at a wavelength where the difference between the molar absorptivities of the acidic and basic forms is maximal is measured for each solution.

-

Calculation: The pKa is determined using the Henderson-Hasselbalch equation, often by plotting the pH versus the logarithm of the ratio of the concentration of the basic form to the acidic form. The pKa is the pH at which this ratio is equal to one.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Signaling Pathways

Phenolic compounds are well-known for their antioxidant properties, which are often exerted through the modulation of cellular signaling pathways. While the specific pathways affected by this compound have not been extensively elucidated, the following diagrams illustrate key signaling cascades that are common targets of phenolic antioxidants.

References

An In-depth Technical Guide to 2,4,6-Trimethoxyphenol: CAS Number and Spectral Data

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical compound 2,4,6-Trimethoxyphenol. This document outlines its chemical identity, detailed spectral data, and experimental protocols for its analysis and synthesis.

Chemical Identity

This compound is a polysubstituted phenol (B47542) with the chemical formula C₉H₁₂O₄. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methoxy (B1213986) groups at positions 2, 4, and 6.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.20 | s | 2H |

| -OH | Variable | br s | 1H |

| 4-OCH₃ | ~3.86 | s | 3H |

| 2,6-OCH₃ | ~3.81 | s | 6H |

Note: The chemical shifts are based on data for 4-tolyl(2,4,6-trimethoxyphenyl)sulfane in CDCl₃ and may vary slightly for this compound. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[3]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~163 |

| C-2, C-6 (C-OCH₃) | ~162.5 |

| C-3, C-5 (C-H) | ~91 |

| C-4 (C-OCH₃) | ~99 |

| 4-OCH₃ | ~56.3 |

| 2,6-OCH₃ | ~55.4 |

Note: The chemical shifts are based on data for 4-tolyl(2,4,6-trimethoxyphenyl)sulfane in CDCl₃ and may vary slightly for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data

| Wave Number (cm⁻¹) | Bond | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3010-2950 | C-H stretch | Aromatic and methyl C-H |

| 1610, 1500 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1150-1085 | C-O stretch | Aryl ether |

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 184 | Molecular ion (M⁺) |

| 169 | [M - CH₃]⁺ |

| 141 | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for phenolic and methoxy-substituted aromatic compounds.

Experimental Protocols

The following protocols are generalized procedures for the analysis and synthesis of this compound and can be adapted by researchers as needed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Synthesis of this compound from 1,3,5-Trimethoxybenzene (B48636)

This protocol is adapted from the demethylation of related trimethoxybenzene derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 1,3,5-trimethoxybenzene in a suitable solvent such as dichloromethane (B109758) under an inert atmosphere.

-

Demethylation: Cool the solution to 0 °C and slowly add a demethylating agent, such as boron tribromide (BBr₃), dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

References

The Antioxidant Potential of 2,4,6-Trimethoxyphenol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenol is a phenolic compound that has garnered interest for its potential antioxidant properties. As a derivative of phenol (B47542) with three methoxy (B1213986) groups attached to the aromatic ring, its structure suggests a capacity to scavenge free radicals and modulate cellular oxidative stress. Phenolic compounds are widely recognized for their antioxidant activities, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence and position of substituents on the phenolic ring, such as methoxy groups, can significantly influence this antioxidant potential. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing the theoretical mechanisms of action, standard experimental protocols for its evaluation, and a comparative analysis of its potential activity in the context of other phenolic compounds. While direct quantitative experimental data for this compound is not extensively available in the public domain, this guide outlines the established methodologies for its assessment and the likely signaling pathways it may influence.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a key feature of aromatic structures. The electron-donating methoxy groups on the benzene (B151609) ring of this compound are expected to further stabilize this radical, enhancing its antioxidant capacity.

-

Single Electron Transfer (SET): In the SET mechanism, the phenol donates an electron to a free radical, forming a radical cation. This is often followed by the loss of a proton to yield a stable molecule. The electron-donating nature of the methoxy substituents increases the electron density on the aromatic ring, facilitating this electron transfer process.

Primary mechanisms of free radical scavenging by phenolic compounds.

Quantitative Assessment of Antioxidant Potential

The antioxidant capacity of a compound is typically quantified using various in vitro assays. These assays measure the ability of the compound to scavenge different types of free radicals or to reduce metal ions. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to achieve 50% of the maximum effect.

Table 1: Comparative In Vitro Antioxidant Activity of Structurally Related Phenolic Compounds and Reference Standards

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging Activity (TEAC) | FRAP Value (µM Fe(II)/µM) |

| This compound | Data not available | Data not available | Data not available |

| 2-Methoxyphenol | Variable | Variable | Variable |

| 2,4-Dimethoxyphenol | Reported to have greater activity than eugenol[1] | Data not available | Data not available |

| 3,4,5-Trimethoxyphenol | Noted for antioxidant activity[2] | Data not available | Data not available |

| Gallic Acid | 5.0 - 15.0 | High | High |

| Ascorbic Acid (Vitamin C) | ~30 | 1.05 | High |

| Trolox | ~40 | 1.00 (by definition) | Moderate |

| BHT (Butylated hydroxytoluene) | ~50 | Low | Low |

TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power.

Experimental Protocols

The following are detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each dilution of the compound to the wells. Add the DPPH solution to each well and mix thoroughly. A control well containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Preparation of ABTS•+ Solution: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction Mixture: Add a specific volume of each dilution to the diluted ABTS•+ solution.

-

Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.

Methodology:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction Mixture: Add a small volume of the sample dilutions to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity is expressed as equivalents of the standard.

Potential Modulation of Cellular Signaling Pathways

Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the most important of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system. Given its phenolic structure, it is plausible that this compound could act as an activator of the Nrf2-ARE pathway.

Potential modulation of the Nrf2-ARE signaling pathway.

Conclusion and Future Directions

This compound possesses the structural hallmarks of a potent antioxidant. The presence of a phenolic hydroxyl group and electron-donating methoxy substituents suggests a strong capacity for free radical scavenging through both HAT and SET mechanisms. Furthermore, its potential to modulate key cellular antioxidant pathways, such as the Nrf2-ARE pathway, warrants further investigation.

While direct quantitative data on the antioxidant activity of this compound is currently limited, the standardized experimental protocols outlined in this guide provide a clear framework for its comprehensive evaluation. For researchers and drug development professionals, future studies should focus on:

-

Quantitative Assessment: Performing the described antioxidant assays (DPPH, ABTS, FRAP, and others) to determine the IC50 and equivalent values for pure this compound.

-

Cellular Studies: Investigating its ability to protect various cell types from oxidative damage induced by different stressors.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in response to oxidative stress, with a particular focus on the Nrf2-ARE pathway.

-

Structure-Activity Relationship: Comparing its antioxidant activity with other structurally related methoxyphenols to understand the contribution of the number and position of methoxy groups to its overall efficacy.

By systematically characterizing the antioxidant profile of this compound, its potential as a lead compound for the development of therapeutic agents for oxidative stress-related diseases can be thoroughly explored.

References

The Antimicrobial Potential of 2,4,6-Trimethoxyphenol: A Technical Guide for Researchers

An Examination of a Promising Phenolic Compound Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial activity of 2,4,6-Trimethoxyphenol and related methoxyphenolic compounds against pathogenic bacteria. While specific research on this compound is limited, this document consolidates available data on structurally similar molecules to provide a predictive framework for its potential efficacy and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug discovery.

Introduction to this compound and the Antimicrobial Landscape

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Phenolic compounds, a diverse group of plant secondary metabolites, have long been recognized for their broad-spectrum antimicrobial properties. This compound, a member of the methoxyphenol class, is a compound of interest due to its chemical structure, which suggests potential biological activity. Methoxyphenols have been reported to exhibit antimicrobial activity against a range of bacteria by disrupting microbial cell membranes or inhibiting essential enzymes.[2] However, comprehensive experimental data, particularly quantitative assessments and detailed mechanistic studies for this compound, are not yet widely available in the public domain. This guide will, therefore, draw upon data from structurally related and well-studied methoxyphenols to infer the potential antimicrobial profile of this compound.

Quantitative Antimicrobial Activity of Structurally Related Methoxyphenols

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not readily found in published literature, studies on other methoxyphenolic compounds provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize the antimicrobial activities of eugenol, capsaicin, and vanillin (B372448) against various foodborne pathogens and spoilage bacteria.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Methoxyphenols (in mM) [3]

| Bacterial Strain | Eugenol | Capsaicin | Vanillin |

| Escherichia coli | 12.5 | >12.5 | 12.5 |

| Pseudomonas aeruginosa | 12.5 | >12.5 | 25 |

| Shewanella putrefaciens | 3.125 | 12.5 | 6.25 |

| Staphylococcus aureus | 6.25 | 12.5 | 12.5 |

| Lactobacillus plantarum | 50 | >12.5 | 100 |

| Brochothrix thermosphacta | 12.5 | >12.5 | 25 |

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Methoxyphenols (in mM) [3]

| Bacterial Strain | Eugenol | Capsaicin | Vanillin |

| Escherichia coli | 25 | >12.5 | 25 |

| Pseudomonas aeruginosa | 25 | >12.5 | 50 |

| Shewanella putrefaciens | 6.25 | >12.5 | 12.5 |

| Staphylococcus aureus | 12.5 | >12.5 | 25 |

| Lactobacillus plantarum | 100 | >12.5 | >100 |

| Brochothrix thermosphacta | 25 | >12.5 | 50 |

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial activity of compounds like this compound, standardized experimental protocols are crucial for generating reliable and comparable data. The following sections detail the methodologies for determining MIC and MBC, which are fundamental assays in antimicrobial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Protocol:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for most pathogenic bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC assay is performed to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Visualizing Experimental and Mechanistic Frameworks

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for assessing the antimicrobial activity of a test compound.

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, phenolic compounds are generally known to exert their antimicrobial effects through various mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.

Caption: A hypothesized mechanism of action for this compound, focusing on the disruption of the bacterial cell membrane.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently scarce, the available data on structurally similar methoxyphenols suggest that it holds promise as a potential antimicrobial agent. The quantitative data from related compounds indicate that it may be effective against a range of pathogenic bacteria. The experimental protocols outlined in this guide provide a clear framework for future investigations into its specific antimicrobial properties.

To fully elucidate the potential of this compound, further research is imperative. Key areas for future investigation include:

-

Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and MBC values of this compound against a broad panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.

-

Mechanistic Studies: Investigating the precise mechanism of action, including its effects on bacterial cell membrane integrity, enzyme inhibition, and other potential cellular targets.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the antimicrobial efficacy of this compound in animal models of infection and assessing its safety profile.

The exploration of this compound and other methoxyphenolic compounds represents a valuable avenue in the ongoing search for new and effective antimicrobial therapies. This technical guide serves as a starting point to encourage and facilitate further research in this critical area.

References

An In-depth Technical Guide on the Biological Activity of 2,4,6-Trimethoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,4,6-trimethoxyphenol and its derivatives. The document synthesizes current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, a substituted phenolic compound, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties. The presence of methoxy (B1213986) groups on the phenol (B47542) ring is believed to enhance their biological activity. These compounds are explored for their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. This guide delves into the specifics of these activities, presenting key data and methodologies to facilitate further research and development.

Anticancer Activity

Derivatives of this compound, particularly those incorporating a chalcone (B49325) scaffold, have demonstrated notable cytotoxic effects against various cancer cell lines.

The following table summarizes the in vitro anticancer activity of several 2,4,6-trimethoxychalcone derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| B3 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [1][2] |

| MCF-7 | 3.849 | [1][2] | ||

| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 | 4.97 - 56.39 | [3] |

| Eca-109 | 9.43 - 67.40 | [3] | ||

| TMP-based analogues (9, 10, 11) | N-phenyl triazinone, N-pyridoyl triazinone, N-phenylthiazolyl triazinone | HepG2 | 1.38 - 3.21 | [4] |

| 4a | 2,4,6-trihydroxychalcone derivative | PTP1B (enzyme) | 0.27 | [5] |

A detailed methodology for evaluating the anticancer potential of these compounds is crucial for reproducible research.

2.2.1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2.2.2. Apoptosis Analysis by Flow Cytometry

-

Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptosis or necrosis).

-

Protocol:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.[3]

-

Harvest both adherent and floating cells and wash with cold PBS.[3]

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Several signaling pathways are implicated in the anticancer effects of this compound derivatives. One of the potential targets for these compounds is Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][6] Inhibition of CDK1 can lead to cell cycle arrest, preventing cancer cell proliferation.

Caption: Proposed anticancer mechanism of a this compound derivative.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant properties, which are closely linked to their anti-inflammatory effects.

While specific quantitative antioxidant data for this compound is not extensively reported, related methoxyphenols have been evaluated. For instance, the antioxidant activity of eugenol (B1671780), a guaiacol (B22219) derivative, has been reported with an IC50 of 0.75 mM against S. aureus growth, which can be partly attributed to its antioxidant properties.[7][8] Another study found that a 4-nitroaniline (B120555) Schiff base of syringaldehyde (B56468) (a dimethoxyphenol) was a better antioxidant than ascorbic acid at certain concentrations.[9]

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in the same solvent.

-

Include a control (DPPH solution without the test compound) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. The reduction in the blue-green color of the ABTS radical is proportional to the antioxidant concentration.[10]

-

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate (B84403) buffer) to obtain a specific absorbance at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and often express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

-

3.2.3. Anti-inflammatory Assay in LPS-activated RAW264.7 Macrophages

-

Principle: This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measure the amount of NO in the culture supernatant using the Griess reagent.

-

Determine the effect of the compound on the expression of pro-inflammatory enzymes like iNOS and COX-2 using Western blotting or qPCR.[11][12]

-

The antioxidant and anti-inflammatory activities of methoxyphenols are often mediated through the Nrf2 and NF-κB signaling pathways.

Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Antioxidant compounds can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[12][13]

Caption: Nrf2-mediated antioxidant response induced by methoxyphenols.

NF-κB Signaling Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit the activation of NF-κB, thereby reducing inflammation.[11][14][15]

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity

Methoxyphenols have been reported to possess antimicrobial properties against a range of bacteria and fungi.[10] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial or fungal strains are not widely available in the reviewed literature. However, related compounds have shown activity. For example, eugenol and capsaicin (B1668287) were active against both pathogens and spoilage bacteria, with S. aureus being one of the most affected strains (IC50 for eugenol = 0.75 mM; IC50 for capsaicin = 0.68 mM).[7][8]

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by measuring the growth of a microorganism in a liquid medium containing serially diluted concentrations of the agent.

-

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The lipophilic nature of methoxyphenols is thought to facilitate their interaction with the microbial cell membrane, leading to its disruption and subsequent cell death.[13]

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. The chalcone derivatives, in particular, have shown potent anticancer effects. The antioxidant and anti-inflammatory properties are mechanistically linked to the modulation of the Nrf2 and NF-κB signaling pathways. While the antimicrobial potential is evident, further studies are needed to quantify the activity of this compound and its simpler derivatives. This technical guide provides a foundational resource to aid researchers in the continued exploration of these versatile molecules for therapeutic applications. Further in vivo studies and toxicological profiling are essential next steps in the drug development pipeline.

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchtrend.net [researchtrend.net]

- 10. benchchem.com [benchchem.com]

- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Trimethoxyphenol: A Bioactive Natural Product Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethoxyphenol, a naturally occurring phenolic compound. The document details its physicochemical properties, natural sources, and known biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This guide collates available quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development.

Physicochemical Properties

This compound is a substituted phenolic compound with the molecular formula C₉H₁₂O₄.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 20491-92-3 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC(=C(C(=C1)OC)O)OC | [1] |

| InChI | InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 | [1] |

| Melting Point | 60-64 °C | [2] |

| Form | Solid | [3] |

Natural Occurrence

This compound has been identified as a natural product in several plant species. It has been isolated from the methanol (B129727) extracts of the trunk bark of Ceiba pentandra.[4] Additionally, it has been reported to be present in Croton lechleri.[1]

Biological Activities and Quantitative Data

While extensive research on this compound is still emerging, preliminary studies and data on structurally related compounds indicate a range of biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. This compound has been noted for its antioxidant activity.[4] The presence of electron-donating methoxy (B1213986) groups on the phenol (B47542) ring is expected to enhance its radical scavenging potential.

While specific IC₅₀ values for this compound from standardized antioxidant assays are not widely available in the provided search results, the following table summarizes data for structurally related methoxyphenols to provide a comparative context.

| Compound | Assay | IC₅₀ (µM) | Reference |

| 2,6-Dimethoxyphenol | DPPH Scavenging | 15.8 | [5] |

| 2,4,6-Trimethylphenol | DPPH Scavenging | 14.5 | [5] |

| 4-Methoxyphenol | DPPH Scavenging | 2200 | [5] |

| 2-Methoxyphenol | DPPH Scavenging | >1000 | [5] |

Anti-inflammatory Activity

Certain methoxyphenolic compounds demonstrate anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response. This often involves the inhibition of pro-inflammatory enzymes and cytokines. While direct quantitative data for this compound is limited, studies on related chalcones containing a 2,4,6-trimethoxyphenyl moiety suggest potential anti-inflammatory properties. For instance, a chalcone (B49325) derivative has been shown to possess anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated macrophages.[6]

Anticancer Activity

Derivatives of this compound, particularly chalcones, have been synthesized and evaluated for their anticancer activities. These compounds have shown inhibitory effects on various tumor cell lines.

The following table summarizes the in vitro anticancer activity of a novel synthetic chalcone derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3).[7]

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HeLa (Cervical Cancer) | B3 | 3.204 | [7] |

| MCF-7 (Breast Cancer) | B3 | 3.849 | [7] |

| A549 (Lung Cancer) | B3 | Not specified | [7] |

| HepG2 (Liver Cancer) | B3 | Not specified | [7] |

| L-O2 (Normal Liver Cells) | B3 | Low toxicity | [7] |

Another study on a series of novel chalcone analogs identified Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) as having potent anti-tumor activity against esophageal squamous cell carcinoma cells, with IC₅₀ values ranging from 4.97 to 56.39 µM in one cell line and 9.43 to 67.40 µM in another.[8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of structurally related phenolic compounds and their derivatives, several potential mechanisms can be proposed.

Antioxidant Signaling

Phenolic antioxidants can exert their effects through direct radical scavenging and by modulating cellular antioxidant pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is hypothesized that this compound may activate Nrf2, leading to the expression of antioxidant enzymes.

References

- 1. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 20491-92-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 2,4,6-Trimethoxyphenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxyphenol, a naturally occurring phenolic compound, presents a scaffold of interest for medicinal chemistry. While direct and extensive research on this specific molecule is nascent, its structural analogues and the broader class of methoxyphenols have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and extrapolates its potential therapeutic applications based on data from closely related compounds. Detailed experimental protocols for its synthesis, purification, and in vitro evaluation are presented to facilitate further investigation. Additionally, this guide outlines the key signaling pathways likely to be modulated by this compound, offering a roadmap for future research and drug discovery efforts.

Introduction

This compound (TMP) is a substituted phenol (B47542) with the chemical formula C₉H₁₂O₄.[1] It has been identified in the methanol (B129727) extracts of the trunk bark of Ceiba pentandra and has been reported in Croton lechleri.[1][2] The presence of both a hydroxyl group and electron-donating methoxy (B1213986) groups on the aromatic ring suggests its potential for a variety of biological activities, a characteristic feature of many phenolic compounds. The primary interest in molecules like TMP lies in their potential to act as antioxidants and to modulate cellular signaling pathways implicated in various diseases. This guide serves as a foundational document for researchers looking to explore the medicinal chemistry of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 20491-92-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | |

| SMILES | COC1=CC(=C(C(=C1)OC)O)OC | [1] |

| InChI Key | HSJYYLNJWGKZMD-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

General Synthetic Approach

A potential synthetic workflow for this compound is outlined below. This would likely start from a commercially available trihydroxylated benzene (B151609) derivative, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), followed by selective methylation.

Experimental Protocol: Synthesis (Hypothetical)

-

Reaction Setup: To a solution of phloroglucinol in a suitable solvent (e.g., acetone (B3395972) or DMF), add a base (e.g., potassium carbonate).

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise to the reaction mixture at room temperature. The stoichiometry of the methylating agent would need to be carefully controlled to achieve the desired degree of methylation.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of the desired product.

-

Workup: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product would then be purified using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methoxy and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the hydroxyl and ether linkages.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is scarce. However, based on the activities of structurally related methoxyphenols and trimethoxy-substituted compounds, several potential therapeutic areas can be proposed.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The presence of both a hydroxyl group and electron-donating methoxy groups in this compound suggests it may possess significant antioxidant potential.

Proposed Mechanism of Antioxidant Action:

The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Anti-inflammatory Activity

Many methoxyphenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] For instance, some methoxyphenols have been shown to inhibit the production of pro-inflammatory cytokines.[3] A chalcone (B49325) derivative with a trimethoxy substitution pattern has been shown to inhibit the NF-κB and p38 MAPK pathways.[4]

Potential Anti-inflammatory Signaling Pathways:

-

NF-κB Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the expression of pro-inflammatory genes.[5]

-

MAPK Pathways (e.g., p38, ERK, JNK): These pathways are involved in the production of inflammatory mediators.[6]

-

PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can also play a role in inflammation.[7]

Anticancer Activity

Chalcones and flavonoids containing a 2,4,6-trimethoxyphenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.[8] For example, a novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, was found to induce apoptosis in esophageal cancer cells.[8]

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Pro-survival Signaling Pathways: Such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[7][9]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.

In Vitro Antioxidant Assays

The following are standard protocols to determine the antioxidant capacity of a compound.

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[10]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Make serial dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add the test compound dilutions and the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro Anti-inflammatory Assays

5.2.1. Measurement of Nitric Oxide (NO) Production in Macrophages

-

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

5.2.2. Measurement of Pro-inflammatory Cytokines

-

Principle: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells.

-

Protocol:

-

Follow the same cell culture and stimulation protocol as for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

In Vitro Cytotoxicity Assay

5.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights from Related Compounds

While SAR studies for this compound are not available, research on related flavonoids and chalcones provides some general insights:

-

The presence of methoxy groups on the phenolic ring can influence the biological activity. For some chalcones, the introduction of methoxy groups on the B-ring was found to decrease cell viability in cancer cells.[11]

-

The position and number of hydroxyl and methoxy groups are critical for antioxidant activity.[12]

-

For anti-inflammatory activity in flavonoids, a methoxy group at the C7 position and a hydroxyl group at the C3' position have been reported to be important.[12]

Pharmacokinetics and Metabolism